Methyl 6-bromo-7-methylimidazo[1,2-A]pyridine-2-carboxylate
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Overview
Description
Methyl 6-bromo-7-methylimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-7-methylimidazo[1,2-A]pyridine-2-carboxylate typically involves the functionalization of the imidazo[1,2-A]pyridine scaffold. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, a rapid, metal-free, and aqueous synthesis method has been reported, which is efficient and environmentally friendly .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow systems and microreactor-based synthesis. These methods are advantageous due to their scalability and efficiency in producing high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-7-methylimidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are commonly used.
Reduction: Specific conditions for reduction reactions are less commonly reported.
Substitution: Halogenation and other substitution reactions are frequently employed.
Common Reagents and Conditions
Common reagents include transition metals for catalysis, oxidizing agents for oxidation reactions, and halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the imidazo[1,2-A]pyridine scaffold, which are valuable in further synthetic applications .
Scientific Research Applications
Methyl 6-bromo-7-methylimidazo[1,2-A]pyridine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 6-bromo-7-methylimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 6-bromo-7-methylimidazo[1,2-A]pyridine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its methyl ester group, in particular, enhances its solubility and potential for further functionalization .
Properties
IUPAC Name |
methyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-6-3-9-12-8(10(14)15-2)5-13(9)4-7(6)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBOZFBKGPUPQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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